Journal Name:Trends in Biochemical Sciences
Journal ISSN:0968-0004
IF:14.264
Journal Website:http://www.cell.com/trends/biochemical-sciences/home
Year of Origin:1976
Publisher:Elsevier Ltd
Number of Articles Per Year:68
Publishing Cycle:Monthly
OA or Not:Not
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2019-03-11 , DOI: 10.1039/C8RE00306H
We report the electrosynthesis of Fe(VI) in a flow reactor operating in batch recirculation mode at neutral conditions using boron doped diamond (BDD) and Fe(III). The impact of several variables including current density (5–15 mA cm−2), pH (5–9), temperature (15–30 °C), and the concentration of the dissolved iron salts (3–30 mM) on the production of ferrates in the reactor were examined. In addition, the impact of a membrane in the reactor was evaluated, showing an increase on Fe(VI) generation rate and current efficiency. The rate constants for ferrate generation are affected by the initial concentration of Fe(III) and current density, and to a lesser extent by the temperature. Results show that the use of this type of reactor leads to higher current efficiency in comparison with a batch reactor, exceeding 90% for the first 25 minutes using 30 mM of Fe(III) and 10 mA cm−2. The recirculating reactor results were successfully interpreted by a simple model which considered first-order kinetics for Fe(VI) degradation.
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2020-12-10 , DOI: 10.1039/D0RE00409J
CO2 capture and storage is widely anticipated to play a key role in combatting climate change, however the solvents proposed for use have embedded environmental concerns. This has led to efforts to develop so-called “green solvents” such as ionic liquids. However, this “green” assertion does not account for the production and disposal phases of solvent life, nor take into account other factors, apart from their “task”, that will have an impact on their overall environmental sustainability. The absence of a “cradle-to-grave” evaluation introduces a risk burden shift, thus, this paper presents a life cycle approach to identify the main hotspots across the application of an ionic liquid to a post-combustion CO2 capture process. With a focus on the solvent, molecular-level weaknesses in the design and synthesis, and potential opportunities for improvement are identified. We contrast the use of 1-butyl-3-methylimidazolium acetate or [Bmim][OAc] with a 30 wt% MEA solvent, using an unabated power plant as a baseline. Using MWhe as the functional unit, we observed that the IL-based process reduces the global warming potential of electricity generation by 50% relative to the unabated plant, however this outcome is 43% higher than the conventional amine process. In fact, the so-called “green solvent” actually represented the worst option when considering the full spectrum of environmental impacts. The general incorporation of this approach in solvent development will be vital to ensure genuine progress in tackling climate change, and not simply shifting the burden to other areas.
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2020-05-27 , DOI: 10.1039/D0RE00122H
Utilization of highly reactive compounds in novel flow syntheses requires new tools for process development. This work presents such a tool in the form of a modular calorimeter designed for direct heat flux measurements in continuous flow applications. The calorimeter consists mainly of 3D printed parts, which can be adapted and reassembled easily to meet user-defined applications. By utilizing selective laser melting (SLM) of stainless steel and digital light processing (DLP) of a UV curable resin, a device is produced to meet the requirements of handling highly reactive organic compounds. Calorimeter segments are temperature-regulated independently of each other by a microcontroller, allowing isothermal operation conditions. Direct heat flux measurements are possible in the device through Seebeck elements which are calibrated internally at prevailing process conditions with the aid of heating foils. Functionality of the designed calorimeter is shown by good agreement of conducted heat flux measurements with literature.
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2018-05-16 , DOI: 10.1039/C8RE00025E
A continuous flow ozonolysis method combined with a multi-step flow sequence is developed for the synthesis of the drug ivacaftor for the first time. Safe ozonolysis, a continuous flow quadruple reaction to construct a quinolone scaffold, and inline extraction followed by continuous phase separation are the key features of the present work. The feasibility of using a continuous mixed flow reactor, commonly referred to as a continuous stirred tank reactor (CSTR), is also investigated for the relatively slow reaction step. The current integrated multi-step flow synthesis can produce 7.2 g of the drug ivacaftor per day on a laboratory scale, which is sufficient to treat 50 patients per day. The present route can also be used as a general route for the synthesis of other related drugs such as quinolone antibiotics.
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2016-08-17 , DOI: 10.1039/C6RE00044D
Plasma reactor technologies have the potential to enable storage of green renewable electricity into fuels and chemicals. One of the major challenges for the implementation of these technologies is the energy efficiency. Empirical enhancement of plasma reactors' performance has proven to be insufficient in this regard. Numerical models are therefore becoming essential to get insight into the process for optimization purposes. The chemistry in non-thermal plasmas is the most challenging and complex part of the model due to the large number of species and reactions involved. The most recent reaction kinetics model for carbon dioxide (CO2) dissociation in non-thermal microwave plasma considers more than one hundred species and thousands of reactions. To enable the implementation of this model into multidimensional simulations, a new reduction methodology to simplify the state-to-state kinetic model is presented. It is based on four key elements: 1) all the asymmetric vibrational levels are lumped within a single group or fictitious species, , 2) this group follows a non-equilibrium Treanor distribution, 3) an algebraic approximation is used to compute the vibrational temperature from the translational temperature based on the Landau–Teller formula and 4) weighted algebraic expressions are applied, instead of complex differential equations, to calculate the rates of the most influencing reactions; this decreases substantially the calculation time. Using this new approach, the dissociation and vibrational kinetics are captured in a reduced set of 44 reactions among 13 species. The predictions of the reduced kinetic model regarding the concentrations of the heavy species in the afterglow zone are in good agreement with those of the detailed model from which the former was derived. The methodology may also be applied to other state-to-state kinetic models in which interactions of vibrational levels have the largest share in the global set of reactions.
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2020-06-03 , DOI: 10.1039/D0RE00148A
Nickel (Ni)-based materials have been shown as good catalysts for hydrogen production by steam reforming of methane, but the hydrogen productivity has been restricted due to agglomeration among particles on Ni loaded catalysts. A new strategy is demonstrated by which to produce ultimate nickel nanocatalysts with high particle dispersion and high metal loading by using automated and systematic synthesis tools based on a simple melt-infiltration process and thermal treatment. The systematic sequence can yield highly dispersed Ni nanoparticles (4.5 nm) with high metal loading (25 wt%) on porous alumina (u-Ni/Al2O3) as an ultimate catalyst.
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2017-08-29 , DOI: 10.1039/C7RE00100B
In this work, a novel synthesis route to produce 2-methyl-5-ethylpyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT) is explored. The reaction was studied in a semi-batch reactor in the presence of different promoters to adjust the pH of the reaction solution. Among various ammonium salts tested as promoters, ammonium acetate was identified as the most suitable promoter for the reaction. By using a Design of Experiments (DoE) approach, the temperature and concentration of reactants and the promoter were identified as the most important/decisive parameters influencing the course of the reaction. Additional mechanistic investigations were carried out to assess the effect of these parameters in detail and to clarify the by-product formation via oligomer formation.
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2018-10-02 , DOI: 10.1039/C8RE00170G
This conversion study provides a new mechanistic insight into the modelling of the heterogeneous N-deacetylation step of α-chitin, obtained from waste crustacean shells, using a catalytic alkaline solution at different operating temperatures (25–80 °C) and concentrations (50–80 wt%). Transient particle-size distributions for two separate experiments with smaller powder or larger flake morphologies were obtained by applying an inline tracking system. The degree of deacetylation (DDA), polymer molecular mass and viscosity of the deacetylated raw resource were continuously monitored with time until the maximum DDA was reached. The mechanism of the conversion of an average biopolymer chain was described with a reaction–diffusion kinetic model, solved for all fraction intervals, and optimised. The effective diffusivity coefficient was estimated with regression analysis; the geometry of the particles was approximated as having spherical dimensions, and material isotropy was presumed. A second-order reaction process took place, since the content of the dissolved hydroxyl ions inside the pores was not considered constant. Additionally, several analytical tools such as scanning electron microscopy (SEM) was employed as well as specific porosity measurements to get a deeper phenomenological understanding of the material's morphological transformation. The selected mathematical relationship granted a relatively good agreement for the cumulative experimental data by regarding the kinetics in the initial consumption phase, as well as the subsequent transport resistance for OH−. The developed descriptive approach, together with online measuring methods, could enable a more comprehensive option for commercial productivity increase, as well as unit operations scale-up.
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2018-10-23 , DOI: 10.1039/C8RE00134K
Oxygen availability was identified to play a key role in determining the product selectivity of tetralin oxidation conducted at a constant temperature and pressure in a microfluidic reactor. The current study is concerned with applying chemometrics involving regression techniques to identify a single most important parameter that directly affects oxygen availability and has a high influence on tetralin conversion (CR) and product selectivity (S). Five parameters (predictors) identified previously were the gas–liquid interfacial area (a), the length of the oxygen gas bubble (LG), the length of the liquid slug (LS), the two-phase superficial velocity (UTP) and the liquid flow rate to the reactor (Q), where ‘a’ was suspected to be directly related to oxygen availability. CR and S were regressed on all the predictors by fitting separate simple linear regression (SLR) models. The decreasing order of explained variance in the outputs based on the calibration model was as follows: in CR: a2 > LG > U3TP > LS > Q; in S: a > LG > U2TP > Q. The powers of the variables indicate the respective best fits determined through evaluation of statistical performance measures. Multicollinearity issues among predictors were detected through Pearson's correlation coefficients and diagnostics like variance inflation factors (VIF) and eigenvalues of the correlation matrix. This issue was addressed through multiple linear regression (MLR) by considering a second input in addition to the best predictor from the SLR (a). Drastic changes in regression coefficient estimates and inflated standard errors rendered the coefficients of all other variables (except ‘a’) insignificant in the MLR models. The incremental contribution of ‘a’ towards improving the output variance was also confirmed through F-tests and partial correlations with the outputs, controlling for other variables as well. Thus, it could be stated with certainty that the gas–liquid interfacial area affected the outcomes the most. The findings from this study could be applied in industrial reactor design (for example – loop reactors), where the product selectivity can be controlled effectively through a higher interfacial area. In addition, through chemometrics, the reaction progress could be monitored by predicting reactant conversion and product selectivity, thereby eliminating the need for offline gas chromatographic (GC) measurements.
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2021-10-06 , DOI: 10.1039/D1RE00215E
For numerous reactions in catalysis, the lack of (big) data in kinetics is compensated for by the availability of numerous small, scattered datasets as typically found in the literature. To exploit the potential of such peculiar, small data, incorporation of fundamental knowledge into data-driven approaches is essential. In this work, a novel tool was developed to automatically extract kinetically relevant information from small datasets of steady-state kinetic data for heterogeneously catalysed reactions. The developed tool, based on the principles of qualitative trend analysis, was tailored to the needs of catalysis and enriched with chemical knowledge, balancing thereby the limited amount of data and ensuring that meaningful information is extracted. A detailed account of the development steps discloses how the chemical knowledge was incorporated, such that this approach can inspire new tools and applications. As demonstrated for a hydrodeoxygenation case study, such a tool is the first step into automatic construction of kinetic models, which will ultimately lead to a more rational design of novel catalysts.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
生物1区 | BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0.50 | 241 | Science Citation Index Science Citation Index Expanded | Not |
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